

Application Notes and Protocols: Flow Cytometry Analysis of P2X4 Expressing Immune Cells

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Compound of Interest

Compound Name: *P2X4 antagonist-2*

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Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in purinergic signaling and has emerged as a critical modulator of immune cell function. Its expression on a wide array of immune cells, including macrophages, dendritic cells, T cells, and eosinophils, implicates it in various physiological and pathological processes such as inflammation, neuropathic pain, and sepsis[1][2]. Understanding the cellular distribution and expression levels of P2X4 on different immune subsets is crucial for elucidating its role in the immune response and for the development of novel therapeutics targeting this receptor. Flow cytometry provides a powerful tool for the single-cell analysis of P2X4 expression on heterogeneous immune cell populations. These application notes provide detailed protocols for the flow cytometric analysis of P2X4-expressing immune cells, along with an overview of its signaling pathways.

P2X4 Expression in Immune Cells

The P2X4 receptor is broadly expressed across both myeloid and lymphoid lineages of the immune system[1][3]. The expression levels can vary significantly between different cell types and can be modulated by the activation state of the cell.

Quantitative Overview of P2X4 Expression

The following table summarizes the relative expression of the P2X4 receptor on various human immune cell subsets as determined by flow cytometry.

Immune Cell Subset	Lineage Markers	P2X4 Expression Level	References
Eosinophils	CD45+, SSC-high	High	[4]
Neutrophils	CD45+, CD66b+	Moderate to High	
Monocytes	CD45+, CD14+	Moderate	
Macrophages	CD45+, CD68+	Moderate (expression can be regulated by activation state)	
Dendritic Cells	CD45+, CD11c+	Low to Moderate	
B Lymphocytes	CD45+, CD20+	Low	
T Lymphocytes (CD4+ and CD8+)	CD45+, CD3+, CD4+/CD8+	Low	
Natural Killer (NK) Cells	CD45+, CD56+	Low	
Mast Cells	CD45+, c-Kit+, FcεRI+	Present	

Note: Expression levels are generalized and can vary based on species, tissue localization, and experimental conditions.

P2X4 Signaling in Immune Cells

Activation of the P2X4 receptor by extracellular ATP leads to the influx of cations, primarily Ca²⁺, which acts as a second messenger to initiate downstream signaling cascades.

In macrophages, P2X4 activation is linked to the p38 MAPK pathway, leading to the activation of cytosolic phospholipase A2 (cPLA2) and the subsequent production and release of the pro-inflammatory mediator prostaglandin E2 (PGE2). Furthermore, P2X4 signaling can potentiate P2X7-dependent activation of the NLRP3 inflammasome, resulting in the processing and secretion of IL-1β and IL-18.



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P2X4 signaling cascade in macrophages.

In T lymphocytes, P2X4-mediated Ca²⁺ signaling is crucial for regulating mitochondrial metabolism, cell polarization, and migration, particularly in response to chemokines like SDF-1α.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a prerequisite for analyzing peripheral immune cell populations.

Materials:

- Human whole blood collected in EDTA or heparin tubes
- Ficoll-Paque™ PLUS or equivalent density gradient medium
- Phosphate-buffered saline (PBS), sterile
- 50 mL conical tubes
- Serological pipettes

- Centrifuge with a swinging-bucket rotor

Procedure:

- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the layers.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the layer below.
- Collect the buffy coat, the whitish layer containing PBMCs, at the plasma-Ficoll interface and transfer it to a new 50 mL conical tube.
- Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 10 mL of PBS.
- Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
- Centrifuge the cells again and resuspend the pellet in Flow Cytometry Staining Buffer to a final concentration of 1×10^7 cells/mL.

Protocol 2: Flow Cytometry Staining for P2X4 on Human PBMCs

This protocol outlines the procedure for staining PBMCs to identify major lymphocyte and monocyte populations and assess P2X4 expression.

Materials:

- Isolated PBMCs (from Protocol 1)

- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc receptor blocking reagent (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies:
 - Anti-Human P2X4 (e.g., clone mAb27)
 - Anti-Human CD45
 - Anti-Human CD3
 - Anti-Human CD20
 - Anti-Human CD14
- Isotype control for the anti-P2X4 antibody
- Viability dye (e.g., SYTOX™ Blue or other fixable viability dye)
- 96-well V-bottom plate or flow cytometry tubes

Procedure:

- Add 100 µL of the PBMC suspension (1×10^6 cells) to each well of a 96-well plate or to flow cytometry tubes.
- Add the viability dye according to the manufacturer's instructions and incubate.
- Wash the cells with 200 µL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
- Resuspend the cells in 50 µL of staining buffer containing the Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
- Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-P2X4, CD45, CD3, CD20, CD14) at pre-titrated optimal concentrations. For one sample, use the isotype control in place of the anti-P2X4 antibody.

- Incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.
- Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
- Acquire the samples on a flow cytometer.

Protocol 3: Isolation of Murine Splenocytes

This protocol details the preparation of a single-cell suspension from a mouse spleen.

Materials:

- Mouse spleen
- RPMI-1640 medium
- 70 µm cell strainer
- Plunger from a 3 mL syringe
- 50 mL conical tubes
- Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
- Centrifuge

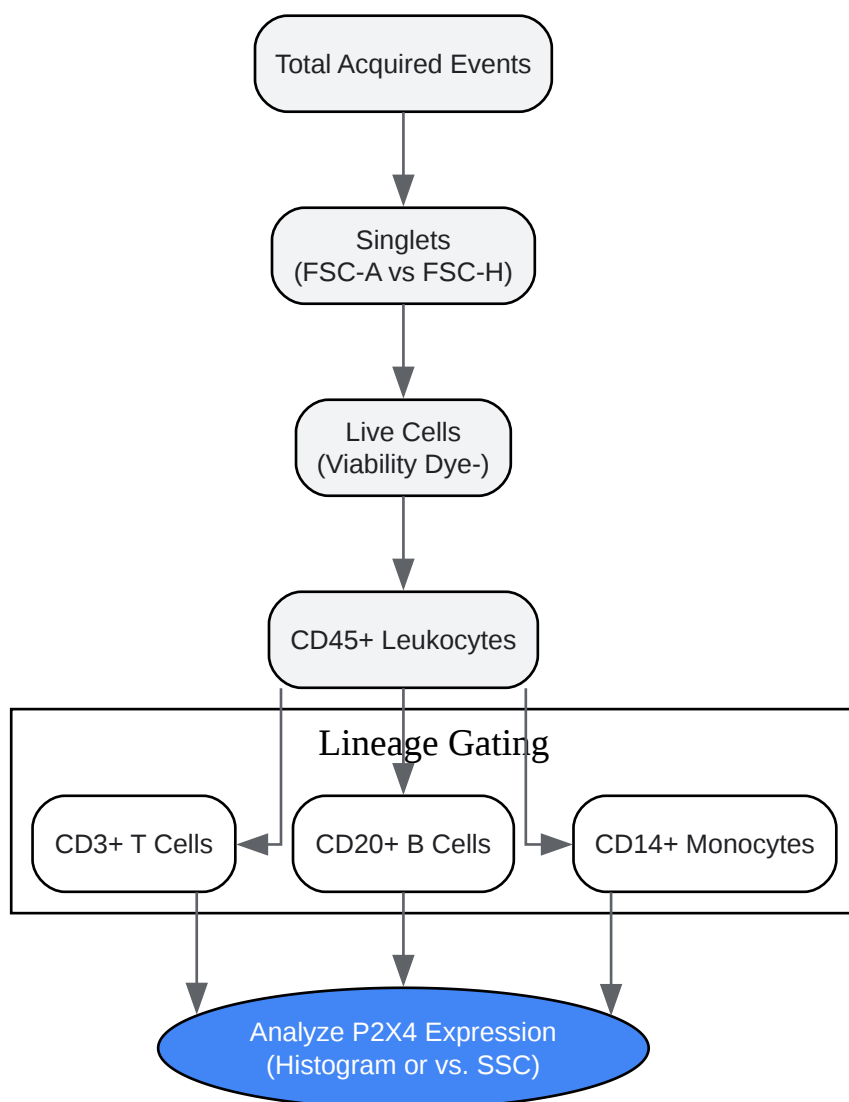
Procedure:

- Aseptically harvest the spleen from a mouse and place it in a petri dish containing 5 mL of cold RPMI-1640.
- Place a 70 µm cell strainer over a 50 mL conical tube.
- Transfer the spleen to the strainer and gently mash it through the mesh using the plunger of a syringe, rinsing the strainer with RPMI-1640 to ensure all cells are collected.

- Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in 2-5 mL of RBC Lysis Buffer and incubate for 5 minutes on ice to lyse erythrocytes.
- Stop the lysis by adding 10 mL of RPMI-1640 and centrifuge at 400 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the splenocytes in Flow Cytometry Staining Buffer for cell counting and subsequent staining, following a similar procedure to Protocol 2 with mouse-specific antibodies.

Gating Strategy and Experimental Workflow

A sequential gating strategy is essential for accurately identifying specific immune cell populations and analyzing their P2X4 expression.



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Flow cytometry gating workflow.

The workflow begins with isolating single, live leukocytes (CD45+) from the total acquired events. From the CD45+ population, major immune subsets are identified using their canonical lineage markers. Finally, the expression of P2X4 is analyzed on each of these gated populations.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the flow cytometric analysis of P2X4-expressing immune cells. Accurate characterization of P2X4

expression patterns is fundamental for advancing our understanding of its role in immunity and for the development of targeted therapies for a range of inflammatory and neurological disorders. Researchers should optimize antibody concentrations and instrument settings for their specific experimental setup to ensure reliable and reproducible results.

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- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of P2X4 Expressing Immune Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381573#flow-cytometry-analysis-of-p2x4-expressing-immune-cells]

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